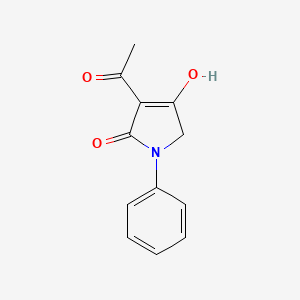
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
説明
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, also known as DMAQ or 4-Hydroxy DMAQ, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug development. DMAQ belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. For example, N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in cancer cells. N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide also inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to cross the blood-brain barrier. N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to modulate the expression of various genes involved in disease progression.
実験室実験の利点と制限
One of the advantages of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in preclinical and clinical trials.
合成法
The synthesis of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves the condensation of 2,4-dimethylaniline and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to inhibit the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-8-15(12(2)9-11)20-17(22)10-14-18(23)13-5-3-4-6-16(13)21-19(14)24/h3-9H,10H2,1-2H3,(H,20,22)(H2,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNDSSKIUXUHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322480 | |
| Record name | N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide | |
CAS RN |
302800-85-7 | |
| Record name | N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)

![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)




![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)





